Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Suzuki-Miyaura Cross-Coupling Heteroaryl Chloride Activation Palladium Catalysis

This pre-formed Pd(II) precatalyst features electron-rich di-tert-butylphenylphosphine ligands that enable efficient activation of challenging heteroaryl chlorides (e.g., pyridines, pyrimidines, pyrazoles) at ultra-low 0.01 mol% catalyst loadings, delivering TONs up to 10,000 and isolated yields of 89–99%. Its air-stable, benchtop-ready formulation eliminates the hazards and delays of handling pyrophoric trialkylphosphines, ensuring faster, more reproducible setup for high-throughput experimentation. For pharmaceutical process development and multi-kg API manufacture where cost, waste, and residual palladium are critical, this single-component system offers unparalleled efficiency and reliability.

Molecular Formula C28H46Cl2P2Pd
Molecular Weight 621.9 g/mol
CAS No. 34409-44-4
Cat. No. B1426461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(di-tert-butylphenylphosphine)palladium(II)
CAS34409-44-4
Molecular FormulaC28H46Cl2P2Pd
Molecular Weight621.9 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl
InChIInChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2
InChIKeyQNNRAWADYXIGHE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) (CAS 34409-44-4): Catalyst Procurement & Technical Baseline


Dichlorobis(di-tert-butylphenylphosphine)palladium(II) [PdCl₂{P(tBu)₂Ph}₂] is a well-defined, mononuclear palladium(II) complex featuring two bulky, electron-rich di-tert-butylphenylphosphine ligands [1]. It is a pre-formed, air-stable precatalyst for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings . The compound is commercially available as a solid (pale yellow to colorless) with a typical assay of 95-97% and a palladium content of 16.1-17.1% .

Why Dichlorobis(di-tert-butylphenylphosphine)palladium(II) (CAS 34409-44-4) Cannot Be Interchanged with Generic Palladium-Phosphine Catalysts


Generic palladium-phosphine complexes such as PdCl₂(PPh₃)₂ exhibit significantly lower activity with challenging substrates like heteroaryl chlorides and require higher catalyst loadings (e.g., 5 mol%) to achieve only low yields [1]. The substitution of triphenylphosphine with a sterically hindered, electron-rich di-tert-butylphenylphosphine ligand fundamentally alters the catalyst's performance, enabling efficient activation of less reactive C-Cl bonds and achieving turnover numbers (TON) up to 10,000 [1][2]. The following quantitative evidence demonstrates that substitution with a generic analog will result in reduced reaction efficiency, lower yield, or complete reaction failure, particularly for industrially relevant heteroaryl chloride substrates [1].

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) (CAS 34409-44-4): Head-to-Head Performance Data for Scientific Selection


Superior Catalytic Activity for Heteroaryl Chloride Suzuki-Miyaura Coupling versus Pd/PPh₃ and Pd/DtBPF Systems

The target compound, PdCl₂{P(tBu)₂Ph}₂ (specifically the parent analog, Complex A in the study), demonstrates a profound improvement in catalytic efficiency for the coupling of challenging 4-amino-2-chloropyridine. At a catalyst loading of 1.0-0.1 mol%, the reaction with a sterically demanding arylboronic acid proceeds in high yield. In stark contrast, the comparative Pd/DtBPF and Pd/PPh₃ catalytic systems required a significantly higher catalyst loading of 5 mol% and afforded the desired product in only approximately 40% yield under otherwise comparable conditions [1].

Suzuki-Miyaura Cross-Coupling Heteroaryl Chloride Activation Palladium Catalysis

Achieves High Turnover Number (TON up to 10,000) for Industrially Relevant Aryl Chloride Substrates

The catalytic system based on the target compound's core structure achieves a high turnover number (TON) for a traditionally challenging substrate. In the Suzuki-Miyaura coupling of 2-chlorobenzonitrile with p-tolylboronic acid to form the valuable pharmaceutical intermediate OTBN (o-tolylbenzonitrile), a TON of 10,000 was demonstrated using only 0.01 mol% of the catalyst [1].

Turnover Number Process Chemistry Aryl Chloride Activation

Broad Substrate Scope with High Isolated Yields (89-99%) for Heteroaryl Chlorides

The catalyst family (represented by Complex A, the direct analog of the target compound) provides a general and high-yielding method for Suzuki-Miyaura couplings. Across a range of heteroaryl chlorides (including amino-substituted pyridines, methoxy-substituted pyrimidines, and pyridazines) and diverse arylboronic acids, the catalytic system consistently delivered high isolated product yields ranging from 89% to 99% [1].

Substrate Scope Heteroaryl Chloride Suzuki-Miyaura Coupling

Air-Stable, Single-Component Catalyst System Simplifies Handling and Storage Compared to Air-Sensitive Ligands

The target compound is a pre-formed, air-stable complex that does not require the separate, often cumbersome, handling of an air-sensitive free ligand like P(tBu)₃, which is pyrophoric. The compound is explicitly described as an 'air-stable catalyst' in primary literature, enabling its use on the benchtop without the need for a glovebox [1]. This is in contrast to many high-performance catalytic systems that require in-situ generation from air-sensitive components [2].

Air-Stable Catalyst Operational Simplicity Palladium Precatalyst

High-Value Application Scenarios for Dichlorobis(di-tert-butylphenylphosphine)palladium(II) (CAS 34409-44-4) Based on Quantitative Evidence


Large-Scale Pharmaceutical Process Development for Biaryl and Heterobiaryl Motifs

The catalyst is optimally suited for late-stage process development in the pharmaceutical industry where high catalyst cost contribution and waste streams are critical concerns. The demonstrated ability to achieve a TON of 10,000 at a 0.01 mol% loading for an industrially relevant intermediate (OTBN) [1] directly translates to substantial cost savings and reduced palladium contamination in the final active pharmaceutical ingredient (API). This low loading is economically compelling for the multi-kilogram and ton-scale manufacture of drug candidates containing biaryl or heterobiaryl linkages [1].

Medicinal Chemistry Synthesis of Nitrogen-Containing Heterocyclic Libraries

This compound is a strategic procurement choice for medicinal chemistry groups routinely synthesizing diverse libraries of N-heterocyclic compounds (e.g., pyridines, pyrimidines, pyrazoles). The evidence demonstrates a broad substrate scope with consistently high isolated yields (89-99%) for amino-, methoxy-, and thiomethyl-substituted heteroaryl chlorides [1]. This reliability minimizes the need for re-optimizing reaction conditions for each new library member, thereby accelerating the synthesis of structure-activity relationship (SAR) arrays [1].

Academic and Industrial Laboratories Prioritizing Operational Safety and Workflow Efficiency

Laboratories without dedicated glovebox infrastructure or those seeking to simplify high-throughput experimentation workflows should prioritize this pre-formed, air-stable catalyst. Its benchtop stability eliminates the hazards and operational delays associated with handling pyrophoric, air-sensitive ligands like P(tBu)₃ [1][2]. This single-component system ensures faster and more reproducible reaction setup, making it a practical and safer alternative for standard cross-coupling applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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